molecular formula C8H14O5 B2460779 2-Butyl-2-hydroxybutanedioic acid CAS No. 72720-95-7

2-Butyl-2-hydroxybutanedioic acid

Cat. No. B2460779
CAS RN: 72720-95-7
M. Wt: 190.195
InChI Key: RXQUGHNFRHZSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-2-hydroxybutanedioic acid, also known as 2-butyl-2-hydroxysuccinic acid, is a chemical compound with the CAS Number: 72720-95-7 . It has a molecular weight of 190.2 .


Molecular Structure Analysis

The InChI code for 2-Butyl-2-hydroxybutanedioic acid is 1S/C8H14O5/c1-2-3-4-8 (13,7 (11)12)5-6 (9)10/h13H,2-5H2,1H3, (H,9,10) (H,11,12) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Butyl-2-hydroxybutanedioic acid is a powder at room temperature . It has a melting point of 118-120 degrees Celsius .

Scientific Research Applications

Bioresource and Chemical Industries

Malic acid, closely related to 2-Butyl-2-hydroxybutanedioic acid, is a four-carbon dicarboxylic acid widely used as a precursor in various industries. Its applications span the food, chemicals, and pharmaceutical sectors. Biological production of malic acid is gaining attention due to environmental concerns and the depletion of fossil fuels. Several production pathways, including non-oxidative, oxidative, and glyoxylate cycle pathways, have been developed. Recent advances in metabolic engineering and process optimization significantly enhance the production efficiency of malic acid (Dai et al., 2018).

Polymer and Chemical Synthesis

The tertiary carbon-containing 2-hydroxyisobutyric acid (2-HIBA), derived from 2-Butyl-2-hydroxybutanedioic acid, is recognized as a valuable building block for polymer synthesis. It offers pathways to a range of compounds, including methacrylic acid, isobutylene glycol, and oxide, through simple chemical transformations. The discovery of a bioisomerization reaction converting 3-hydroxybutyric acid to 2-HIBA opens prospects for entirely biotechnological processes, potentially replacing traditional chemical synthesis routes (Rohwerder & Müller, 2010).

Catalysis and Chemical Reactions

2-Butyl-2-hydroxybutanedioic acid and its derivatives are instrumental in catalytic processes and chemical reactions. For instance, the study of the alkylation of isobutane with 2-butene in ionic liquid media reveals the crucial role of various ions in the reaction process, influencing the reaction's efficiency and outcome (Yoo et al., 2004). Similarly, the photocatalytic degradation of hydroxybutanedioic acids in TiO2 aqueous suspension demonstrates the impact of hydroxyl substitution on degradation rates, offering insights into the complex interactions during photocatalysis (Irawaty et al., 2011).

Environmental and Green Chemistry

In the context of environmentally friendly chemistry, 2-Butyl-2-hydroxybutanedioic acid derivatives show potential in creating degradable polycarbonates. These compounds are synthesized through the copolymerization of carbon dioxide with bio-based epoxides. This process not only offers an eco-friendly alternative to conventional plastics but also integrates seamlessly with existing recycling processes, promoting the production of sustainable and degradable materials (Tsai et al., 2016).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

2-butyl-2-hydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-2-3-4-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQUGHNFRHZSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-2-hydroxybutanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.